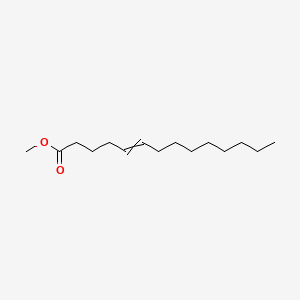

Methyl tetradec-5-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl tetradec-5-enoate is an organic compound with the molecular formula C15H28O2. It is an ester formed from tetradec-5-enoic acid and methanol. This compound is known for its applications in various fields, including agriculture, chemical ecology, and entomology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl tetradec-5-enoate can be synthesized through several methods. One common method involves the esterification of tetradec-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction, followed by a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl tetradec-5-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, ozone.

Reduction: Lithium aluminum hydride.

Major Products Formed

Hydrolysis: Tetradec-5-enoic acid, methanol.

Oxidation: Diols, carboxylic acids.

Reduction: Alcohols.

Applications De Recherche Scientifique

Methyl tetradec-5-enoate has several scientific research applications:

Agricultural Biotechnology: It is used in the production of moth sex pheromones for pest control, providing an alternative to insecticides.

Chemical Ecology: Found in the frontal gland secretions of Neotropical termite soldiers, it plays a role in defense mechanisms.

Entomology: Used as a male attractant for chafers, aiding in pest control by trapping male beetles.

Biomedical Research: Exhibits anti-inflammatory, analgesic, and anti-tumor properties in various animal models.

Mécanisme D'action

The mechanism of action of methyl tetradec-5-enoate varies depending on its application:

Pest Control: Acts as a pheromone, attracting specific insect species for trapping.

Biomedical Research: The compound interacts with molecular targets involved in inflammation and tumor growth, though the exact pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Methyl tetradec-5-enoate can be compared with other similar compounds such as:

Methyl (Z)-tetradec-5-enoate: A stereoisomer with similar applications in pest control.

2-(E)-Nonen-1-ol: Another male attractant for chafers, used in similar pest control applications.

L-isoleucine methyl ester: Used in pheromone synthesis for other insect species.

This compound is unique due to its specific applications in pest control and its presence in termite defense mechanisms, which are not commonly found in other similar compounds.

Activité Biologique

Methyl tetradec-5-enoate, a long-chain unsaturated fatty acid ester, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Molecular Formula: C15H28O2

Molecular Weight: Approximately 240.39 g/mol

Structure: The compound features a tetradecene chain with a double bond at the fifth carbon position.

This compound exhibits several biological activities primarily through its interactions with cellular pathways and molecular targets:

- Fatty Acid Metabolism: As an unsaturated fatty acid, it plays a role in fatty acid metabolism, particularly in mitochondrial β-oxidation processes. This pathway is crucial for energy production and metabolic regulation in cells.

- Cell Mobility Inhibition: Research indicates that this compound can inhibit cellular mobility, particularly in cancer cell lines such as melanoma. This suggests potential applications in cancer therapy by modulating cell migration and invasion .

Inhibition of Cancer Cell Mobility

A study highlighted the effect of this compound on melanoma cells, demonstrating that it significantly reduces their migratory capabilities. This property is essential for developing therapeutic strategies against metastatic cancer.

Interaction with Molecular Targets

The compound may interact with specific enzymes or receptors involved in signaling pathways that regulate cell proliferation and migration. However, detailed molecular targets remain to be fully elucidated .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with several related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl tetradec-2-enoate | Unsaturated fatty acid ester (C14) | Double bond at position 2; significant bioactivity |

| Ethyl dodecanoate | Saturated fatty acid ester (C12) | Shorter carbon chain; different physical properties |

| Ethyl tetradec-7-enoate | Unsaturated ester (C14) | Double bond at position 7; varied reactivity |

| Ethyl hexadec-9-enoate | Unsaturated ester (C16) | Longer carbon chain influencing physical properties |

This compound's unique structural characteristics contribute to its distinct reactivity and biological activities compared to these similar esters.

Case Studies and Applications

-

Cancer Therapeutics:

- A significant body of research has focused on the potential of this compound as a therapeutic agent in oncology. Its ability to inhibit cell mobility could be harnessed to prevent metastasis in various cancers.

- Biomarker Development:

- Industrial Applications:

Propriétés

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.